Product packaging for 3-(Methylsulfonyl)benzophenone(Cat. No.:CAS No. 21205-05-0)

3-(Methylsulfonyl)benzophenone

Cat. No.: B2703929
CAS No.: 21205-05-0
M. Wt: 260.31
InChI Key: OMFWZKUKFTYSPC-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Scaffolds in Contemporary Chemical Research

The benzophenone framework, characterized by a diphenylmethanone core, is a ubiquitous and versatile scaffold in modern chemical research, with profound implications in medicinal chemistry, materials science, and organic synthesis. nih.govnih.gov Its presence in numerous naturally occurring compounds, many of which exhibit a wide array of biological activities, has spurred extensive investigation into its potential. nih.govrsc.org

In the realm of medicinal chemistry, benzophenone derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org This has led to the development of several commercially available drugs incorporating the benzophenone motif. nih.govnih.gov The structural diversity of benzophenones, which can be readily modified with various functional groups, allows for the fine-tuning of their biological activity. researchgate.net This adaptability makes the benzophenone scaffold a valuable starting point for the design and synthesis of new therapeutic agents. rsc.org

Beyond pharmaceuticals, benzophenones are crucial in materials science. They are widely used as photoinitiators in UV-curing applications for inks, coatings, and imaging, and as UV blockers in plastic packaging to prevent photodegradation. wikipedia.org Their unique photophysical properties are also harnessed in biological applications, where they serve as probes to map peptide-protein interactions. wikipedia.org

The synthetic utility of the benzophenone scaffold is another cornerstone of its importance. It serves as a key building block in organic chemistry for the construction of more complex molecules. nih.gov The reactivity of the carbonyl group and the ability to functionalize the two phenyl rings provide chemists with a versatile platform for creating a diverse range of chemical entities.

Role of the Methylsulfonyl Moiety in Modulating Chemical Reactivity and Biological Activities

The methylsulfonyl group (–SO₂CH₃) is a functional moiety that plays a critical role in modulating the chemical and biological properties of organic molecules. Its strong electron-withdrawing nature significantly influences a compound's reactivity, solubility, and potential for biological interactions.

From a chemical reactivity perspective, the electron-withdrawing effect of the methylsulfonyl group can enhance the electrophilicity of adjacent functionalities. This can be a crucial factor in designing molecules for specific chemical reactions or for targeted covalent interactions with biological macromolecules. nih.gov For instance, in the context of drug design, this increased electrophilicity can promote interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes.

In terms of biological activity, the methylsulfonyl moiety is often incorporated into drug candidates to improve their pharmacological profiles. One of the key benefits is the potential to enhance aqueous solubility, which can lead to improved bioavailability. Furthermore, the sulfonyl group can increase the binding affinity of a molecule to its biological target. This has been observed in various contexts, including the inhibition of enzymes like cyclooxygenase-2 (COX-2), where the methylsulfonyl group is considered a key pharmacophore for selective recognition of the enzyme's active site. researchgate.net

Current Research Frontiers and Identified Gaps Pertaining to 3-(Methylsulfonyl)benzophenone

While the broader families of benzophenones and methylsulfonyl-containing compounds are well-studied, the specific compound this compound represents a more niche area of research. Current available information primarily centers on its identity as a chemical intermediate and its basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 21205-05-0
Molecular Formula C₁₄H₁₂O₃S
Molecular Weight 260.31 g/mol
Physical Form White to yellow solid
IUPAC Name 3-(methylsulfonyl)phenylmethanone

Data sourced from multiple chemical suppliers. bldpharm.comsigmaaldrich.com

The primary application of this compound appears to be in the synthesis of more complex molecules. For instance, it is a key intermediate in the synthesis of Lifitegrast (Xiidra), a drug used for the treatment of dry eye disease. acs.org The synthesis of optically pure 3-(methylsulfonyl)-l-phenylalanine, a crucial component of Lifitegrast, can be achieved through enzymatic dynamic kinetic resolution of racemic precursors, highlighting the importance of this compound derivatives in pharmaceutical manufacturing. acs.org

Despite its role as a synthetic precursor, there is a noticeable gap in the literature regarding the intrinsic biological activities of this compound itself. While the individual contributions of the benzophenone scaffold and the methylsulfonyl moiety to bioactivity are well-documented, dedicated studies on the pharmacological profile of the combined molecule are scarce. This represents a significant research opportunity. Future investigations could explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent, leveraging the known properties of its constituent parts.

Furthermore, a deeper exploration of the chemical reactivity of this compound could unveil novel synthetic applications beyond its current use. Detailed studies on its photophysical properties could also determine its suitability for applications in materials science, similar to other benzophenone derivatives. The synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new lead compounds for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B2703929 3-(Methylsulfonyl)benzophenone CAS No. 21205-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfonylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWZKUKFTYSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methylsulfonyl Benzophenone and Its Analogues

Established Synthetic Routes for Benzophenone (B1666685) Derivatives Incorporating Sulfonyl Groups

Traditional methods for the synthesis of sulfonyl-containing benzophenones rely on well-established reactions, including the functionalization of aromatic precursors, cross-coupling strategies, and oxidative pathways.

Functionalization of Aromatic Precursors

A primary and widely utilized method for the construction of the benzophenone framework is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comyoutube.com For the synthesis of 3-(Methylsulfonyl)benzophenone, this could involve the acylation of benzene (B151609) with 3-(methylsulfonyl)benzoyl chloride, or the acylation of methyl phenyl sulfone with benzoyl chloride. The choice of reactants depends on the availability of starting materials and the desired substitution pattern on the aromatic rings. The reaction is advantageous due to the direct formation of the carbon-carbon bond of the ketone. However, the reaction conditions can be harsh, and the catalyst is often required in stoichiometric amounts. organic-chemistry.org

Reactant 1Reactant 2CatalystProductReference
Benzene3-(Methylsulfonyl)benzoyl chlorideAlCl₃This compound masterorganicchemistry.com
Methyl phenyl sulfoneBenzoyl chlorideAlCl₃This compound nih.gov

Cross-Coupling Strategies in Benzophenone Synthesis

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for the synthesis of biaryl compounds, including benzophenone derivatives. mdpi.comchemrxiv.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com For the synthesis of a sulfonylated benzophenone, this could entail the coupling of a (3-benzoylphenyl)boronic acid with a methylsulfonyl-substituted aryl halide, or vice versa. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an attractive alternative to the classical Friedel-Crafts acylation. mdpi.comedu.krd

Aryl sulfones themselves can also act as electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions under specific conditions, providing another route to complex biaryl structures. chemrxiv.org

Aryl Halide/TriflateBoronic Acid/EsterCatalyst SystemProductReference
3-Bromobenzophenone(Methylsulfonyl)phenylboronic acidPd catalyst, baseThis compound mdpi.com
3-Bromo-methyl phenyl sulfonePhenylboronic acidPd catalyst, baseThis compound rsc.org

Oxidative Pathways for Sulfone Moiety Introduction

Sulfide (B99878) PrecursorOxidizing AgentProduct
3-(Methylthio)benzophenoneH₂O₂This compound
3-(Methylthio)benzophenonem-CPBAThis compound

Novel Approaches in the Preparation of Methylsulfonylated Benzophenones

Recent advances in synthetic methodology have led to the development of more efficient and environmentally benign approaches for the preparation of complex organic molecules, including methylsulfonylated benzophenones.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.goveurekaselect.com The application of microwave irradiation can be particularly beneficial for reactions such as the Friedel-Crafts acylation and Suzuki-Miyaura coupling, which are key steps in the synthesis of benzophenone derivatives. researchgate.netmdpi.com The efficient and rapid heating provided by microwaves can overcome activation energy barriers more effectively, leading to enhanced reaction rates. nih.gov While specific examples for the microwave-assisted synthesis of this compound are not extensively reported, the successful application of this technology to the synthesis of other sulfonamides and benzophenone analogues suggests its potential for the efficient production of this class of compounds. nih.govmdpi.com

Reaction TypeReactantsConditionsAdvantageReference
Friedel-Crafts AcylationAromatic compound, Acyl chlorideMicrowave irradiation, Lewis acidReduced reaction time, improved yield researchgate.net
Suzuki-Miyaura CouplingAryl halide, Boronic acidMicrowave irradiation, Pd catalystRapid C-C bond formation mdpi.com

Photoinduced Coupling Reactions Mediated by Ketones

The benzophenone moiety itself can participate in photochemical reactions. Upon absorption of UV light, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. acs.orgresearchgate.nethilarispublisher.com This reactivity has been exploited in various photochemical transformations. For instance, the photoreduction of benzophenone in the presence of a hydrogen donor like 2-propanol or ethanol (B145695) leads to the formation of benzopinacol. researchgate.netoregonstate.edu While this is not a direct synthesis of the benzophenone core, it represents a key chemical transformation mediated by the ketone functional group. The principles of photoinduced radical generation could potentially be applied to the development of novel C-C or C-S bond-forming reactions for the synthesis of complex benzophenone derivatives, although this remains an area for further exploration.

Derivatization Strategies and Analogous Compound Synthesis

The core structure of this compound offers a versatile scaffold for chemical modification. Derivatization strategies primarily focus on two main areas: modifications of the benzophenone core itself and the introduction of a variety of substituents onto the phenyl rings. These approaches aim to explore the structure-activity relationships (SAR) and develop analogues with enhanced biological properties.

Structural Modifications of the Benzophenone Core

The fundamental structure of benzophenone consists of two phenyl rings attached to a central carbonyl group. nih.gov Modifications to this core are a key strategy in medicinal chemistry to develop new therapeutic agents. The synthesis of the benzophenone scaffold itself allows for significant structural diversity.

One of the most common methods for synthesizing the benzophenone core is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com By selecting appropriately substituted reactants, a wide array of benzophenone analogues can be created. For instance, the reaction of a substituted toluene (B28343) with a specific benzoyl chloride can yield various derivatives. mdpi.com

Another approach involves the oxidation of diarylmethanes . For example, 4-methylbenzophenone (B132839) can be oxidized using reagents like chromium trioxide (CrO₃) in acetic acid to produce the corresponding carboxylic acid derivative, demonstrating the transformation of substituents on the core structure. mdpi.com Cross-coupling reactions also provide a pathway to the benzophenone core. The coupling of aldehydes with compounds like 1,4-dibromobenzene (B42075) can produce an alcohol intermediate, which is then oxidized to the final benzophenone structure. nih.gov

These synthetic methodologies allow for the creation of a diverse library of benzophenone cores, which can then be further functionalized. The strategic placement of different groups on either phenyl ring during the core synthesis is a fundamental step in developing analogues of this compound with potentially improved bioactivity.

Table 1: Examples of Analogues based on Core Modification This table is interactive and can be sorted by clicking on the headers.

Compound Name Modification on Phenyl Ring A Modification on Phenyl Ring B (containing methylsulfonyl group)
(2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanone 2,4-dimethyl substitution 3-methylsulfonyl
(4-chlorophenyl)(3-methanesulfonylphenyl)methanone 4-chloro substitution 3-methylsulfonyl
(4-fluorophenyl)(3-methanesulfonylphenyl)methanone 4-fluoro substitution 3-methylsulfonyl
(4-ethylphenyl)(3-methanesulfonylphenyl)methanone 4-ethyl substitution 3-methylsulfonyl
(3-methanesulfonylphenyl)(4-methylphenyl)methanone 4-methyl substitution 3-methylsulfonyl
(2,5-dimethylphenyl)(3-methanesulfonylphenyl)methanone 2,5-dimethyl substitution 3-methylsulfonyl

Data sourced from Appchem appchemical.com

Introduction of Diverse Substituents to Enhance Bioactivity

Building upon the benzophenone core, the introduction of various substituents is a primary strategy to modulate the compound's properties. The nature and position of these substituents can significantly influence biological activity. researchgate.net Research on benzophenone derivatives has shown that the addition of specific functional groups can lead to enhanced anti-inflammatory, antioxidant, and other therapeutic effects. nih.govnih.gov

Halogen and Alkyl Groups: The introduction of simple substituents like chloro and methyl groups has been shown to be effective in modifying bioactivity. Studies on benzophenone analogues revealed that compounds with chloro and methyl substituents at the para position of the phenyl rings exhibited potent anti-inflammatory activity. nih.gov For example, a chloro moiety at the meta position also resulted in effective anti-inflammatory properties. nih.gov

Heterocyclic Moieties: A more advanced derivatization strategy involves the incorporation of heterocyclic rings, which are known pharmacophores in many drugs. The thiazole (B1198619) ring, for instance, has been attached to the benzophenone scaffold to create compounds with potential anti-inflammatory and antioxidant activities. nih.govnih.gov

One synthetic route to achieve this involves a multi-step process:

Reaction of a parent benzophenone with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. mdpi.com

Subsequent cyclization of the thiosemicarbazone with a reagent like 2-bromoacetophenone (B140003) to yield the final benzophenone-thiazole derivative. mdpi.com

This approach allows for the fusion of two pharmacologically significant units, potentially leading to hybrid compounds with enhanced or novel biological activities. mdpi.com For instance, the synthesis of 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone, a benzophenone analogue containing a thiazole moiety, resulted in a compound with significant antioxidant properties. nih.govresearchgate.net

The strategic addition of these and other diverse substituents is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's biological profile.

Table 2: Research Findings on Benzophenone Substituents for Bioactivity This table is interactive and can be sorted by clicking on the headers.

Substituent/Modification Synthetic Strategy Resulting Bioactivity Source
Chloro and Methyl groups Friedel-Crafts acylation with substituted precursors Potent anti-inflammatory activity nih.gov
Thiazole group Reaction with thiosemicarbazide followed by cyclization with 2-bromoacetophenone Potential anti-inflammatory activity mdpi.com
1,3-Thiazol moiety Friedel-Crafts acylation followed by demethylation Significant antioxidant activity nih.govresearchgate.net
Hydroxyl groups Fries rearrangement Important for antioxidant activity nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Methylsulfonyl Benzophenone

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are powerful for identifying functional groups and understanding the molecular structure.

The FT-IR spectrum of 3-(Methylsulfonyl)benzophenone is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carbonyl group of the ketone, the sulfonyl group, and the aromatic rings. The strong electron-withdrawing nature of the methylsulfonyl group is anticipated to influence the position of the carbonyl stretching frequency.

The spectrum can be interpreted by analyzing specific regions:

Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the diaryl ketone carbonyl group, is a prominent feature. For benzophenone (B1666685), this peak appears around 1652-1660 cm⁻¹. researchgate.net The presence of the electron-withdrawing sulfonyl group in the meta position is likely to cause a slight shift in this frequency.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two phenyl rings.

Sulfonyl (S=O) Stretching: The methylsulfonyl group will produce two strong, characteristic absorption bands: an asymmetric stretching vibration typically found in the 1300-1350 cm⁻¹ range and a symmetric stretching vibration in the 1120-1160 cm⁻¹ range. For methyl phenyl sulfone, these bands are observed. nist.gov

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2950-2850 Weak Aliphatic C-H Stretch (CH₃)
~1665 Strong C=O Stretch (Ketone)
~1595, 1475, 1445 Medium-Strong Aromatic C=C Ring Stretch
~1320 Strong Asymmetric S=O Stretch (Sulfone)
~1150 Strong Symmetric S=O Stretch (Sulfone)

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds, making it particularly sensitive to non-polar functional groups and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic rings and the sulfonyl group.

Key expected features include:

A strong band for the symmetric stretching of the aromatic rings.

A prominent signal for the symmetric S=O stretch of the sulfonyl group.

The carbonyl (C=O) stretch, while strong in the IR, will likely be weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Strong Aromatic C-H Stretch
~1660 Weak C=O Stretch (Ketone)
~1600 Very Strong Aromatic Ring Stretch (Breathing Mode)
~1150 Medium Symmetric S=O Stretch (Sulfone)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons of the two distinct aromatic rings and the methyl group. The protons on the phenyl ring attached to the sulfonyl group will be shifted downfield (to a higher ppm value) due to the electron-withdrawing effect of the SO₂CH₃ group.

The expected signals are:

Methyl Protons: A singlet corresponding to the three protons of the methyl group (–SO₂CH₃), likely appearing in the range of 3.0-3.3 ppm.

Unsubstituted Phenyl Protons: A series of multiplets for the five protons of the unsubstituted phenyl ring, typically observed between 7.4 and 7.8 ppm.

Substituted Phenyl Protons: The four protons on the 3-(methylsulfonyl)phenyl ring will be the most deshielded due to the combined electron-withdrawing effects of the carbonyl and sulfonyl groups. They are expected to appear as complex multiplets at a lower field, likely in the range of 7.6 to 8.3 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~3.1 Singlet 3H –SO₂CH
~7.5-7.7 Multiplet 3H Protons on unsubstituted phenyl ring (meta, para)
~7.8 Multiplet 2H Protons on unsubstituted phenyl ring (ortho)

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different chemical environments. Due to molecular symmetry, some carbons may be chemically equivalent.

The key resonances would be:

Methyl Carbon: A signal for the methyl carbon (–SO₂C H₃) would appear upfield, typically around 44 ppm.

Aromatic Carbons: The aromatic region (120-145 ppm) will contain multiple signals. The carbon atom attached to the sulfonyl group (C-3') and the carbon atom of the carbonyl group on that ring (C-1') will be significantly shifted.

Carbonyl Carbon: The carbonyl carbon (C =O) signal is expected to be the most downfield, typically appearing in the range of 195-197 ppm for benzophenones. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~44.5 –SO₂C H₃
~127-139 Aromatic C H and C -SO₂CH₃, C -CO

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular formula of this compound is C₁₄H₁₂O₃S, giving it a molecular weight of approximately 260.31 g/mol . hxchem.net

In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺): A peak at m/z 260 corresponding to the intact molecule.

Major Fragmentation Pathways: Benzophenones typically fragment at the carbonyl group. nist.gov Key fragmentation ions would include:

Benzoyl Cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺.

Phenyl Cation: A peak at m/z 77, corresponding to [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation.

Methylsulfonylbenzoyl Fragment: A peak corresponding to the loss of the unsubstituted phenyl group [M - 77]⁺ at m/z 183.

Loss of Methyl Group: A peak corresponding to the loss of the methyl group from the sulfone [M - 15]⁺ at m/z 245.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Possible Ion Fragment
260 [C₁₄H₁₂O₃S]⁺ (Molecular Ion)
245 [M - CH₃]⁺
183 [M - C₆H₅]⁺
105 [C₆H₅CO]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers, offer mass accuracies typically within a few parts per million (ppm). nih.gov

For this compound, with a molecular formula of C₁₄H₁₂O₃S, the theoretical exact mass can be calculated. appchemical.com HRMS analysis would confirm this exact mass, thereby verifying the elemental composition and providing unambiguous identification of the compound. The high resolving power of these instruments also allows for the clear resolution of isotopic peaks, further corroborating the assigned molecular formula. researchgate.net This level of detail is invaluable in research and quality control settings to ensure the identity and purity of the compound.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₂O₃S
Theoretical Exact Mass 260.0507
Measured m/z [M+H]⁺ 261.0580

Note: The measured m/z value represents the protonated molecule and would be experimentally determined.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, information about the energy levels of electrons and the presence of chromophores can be obtained.

The UV-Vis spectrum of a molecule is dictated by the electronic transitions that can occur upon absorption of photons. For organic molecules like this compound, these transitions typically involve π electrons in conjugated systems and non-bonding (n) electrons on heteroatoms. The benzophenone moiety itself is a well-characterized chromophore, exhibiting characteristic absorption bands. researchgate.netnist.gov

Table 2: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
~260 High π → π*
~340 Low n → π*

Note: The specific λmax and ε values are representative and can vary depending on the solvent and experimental conditions.

The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital and is characteristically less intense. The presence of the electron-withdrawing methylsulfonyl group can cause a shift in the absorption maxima compared to unsubstituted benzophenone, a phenomenon known as a solvatochromic shift, which can provide further information about the electronic nature of the molecule.

Computational Chemistry and Quantum Mechanical Analysis of 3 Methylsulfonyl Benzophenone

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is the primary method for studying the electronic excited states of molecules. It is used to calculate vertical excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy, and to characterize the nature of these electronic transitions (e.g., n→π* or π→π*). scialert.net Such analysis is crucial for understanding the photophysical and photochemical behavior of compounds like benzophenones, which are known for their photochemical activity.

Application of Quantum Chemical Descriptors in Structure-Activity Relationships

The data obtained from the aforementioned quantum chemical calculations (such as orbital energies, dipole moment, and parameters derived from MEP and NBO analyses) can be used as descriptors to build quantitative structure-activity relationship (QSAR) models. These models aim to correlate the molecular structure with its biological activity or other properties, guiding the design of new molecules with desired characteristics.

While the methodologies for these analyses are robust and frequently applied to aromatic sulfones and ketones, the specific computational data for 3-(Methylsulfonyl)benzophenone is not available in the reviewed scientific literature. Therefore, the creation of detailed data tables and an in-depth discussion of its specific properties is not possible at this time. Further progress in this area would require performing novel, dedicated computational chemistry research on the this compound molecule.

Simulation of Intermolecular Interactions and Solvent Effects

A thorough review of scientific literature and computational chemistry databases did not yield specific studies focused on the simulation of intermolecular interactions and solvent effects for this compound. While computational analyses have been performed on the parent molecule, benzophenone (B1666685), and other derivatives, detailed research findings, including data on interaction energies, solvation free energies, and specific solvent-solute interactions for this compound, are not publicly available at this time.

Computational studies on the broader class of benzophenones often employ methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand their behavior in various environments. These simulations can provide insights into how the electronic structure of a molecule influences its interactions with surrounding solvent molecules. For instance, studies on benzophenone have utilized quantum mechanical methods to analyze the effects of different solvents on its spectroscopic and electronic properties.

In general, the simulation of solvent effects can be approached through either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium. The choice of model and computational method, such as the level of theory and basis set in quantum mechanical calculations, is crucial for accurately predicting the behavior of a molecule in solution.

Future computational research on this compound would be necessary to generate the specific data required for a detailed analysis of its intermolecular interactions and solvent effects. Such studies could elucidate the role of the methylsulfonyl group in modulating the solvation characteristics and interaction potential of the benzophenone core, providing valuable information for its potential applications.

Pharmacological and Biological Activity Research on 3 Methylsulfonyl Benzophenone and Its Derivatives

Anticancer and Cytotoxic Activities of Benzophenone (B1666685) Analogues

Benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.govnih.gov The structural diversity of these analogues allows for a broad spectrum of activity, which is being actively explored in cancer research.

In Vitro Efficacy against Diverse Human Cancer Cell Lines

Research has shown that synthetic benzophenone analogues exhibit potent antiproliferative activity against various human cancer cell lines. Studies have documented the efficacy of these compounds against breast, lung, and cervical cancer cell lines.

For instance, certain benzophenone derivatives have shown notable activity against breast cancer cell lines such as MCF-7 (estrogen-positive), MDA-MB-231 (triple-negative), and Hs578T. scielo.br The MCF-7 cell line, in particular, has been shown to be highly responsive to some of these compounds. scielo.br In addition to breast cancer, cytotoxic effects have been observed in human lung adenocarcinoma (A549) and human cervical adenocarcinoma (HeLa) cells. nih.gov

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Some derivatives have demonstrated significant cytotoxicity, with IC50 values indicating strong inhibitory effects on cancer cell proliferation. nih.govbue.edu.egscience.govscience.gov For example, specific benzophenone compounds have exhibited stronger inhibitory activity against hepatocarcinoma SMMC-7721 cells than the established chemotherapy drug Taxol, with an IC50 value around 0.111 µM. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Selected Benzophenone Analogues against Human Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Source
Benzophenone Analogue 9dA549Lung Adenocarcinoma~9.6 nih.gov
Benzophenone Analogue 9dHeLaCervical Adenocarcinoma~9.6 nih.gov
Benzophenone Analogue 9dMCF-7Breast Adenocarcinoma~9.6 nih.gov
Benzophenone Compound 3cSMMC-7721Hepatocarcinoma0.111 nih.gov
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranosideMCF-7Breast Adenocarcinoma25.54 scielo.br
4-hydroxy-4'-methoxybenzophenoneMCF-7Breast Adenocarcinoma24.31 scielo.br

Investigations into Apoptotic Induction Mechanisms

A primary mechanism through which benzophenone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Research indicates that these compounds can trigger apoptosis through the mitochondrial pathway. nih.gov

Studies on specific benzophenone derivatives have shown they can induce key hallmarks of apoptosis, such as DNA fragmentation, a process carried out by endonucleases. nih.gov Treatment of cancer cells with these compounds leads to the degradation of nuclear DNA into the characteristic "ladder" pattern when analyzed by agarose (B213101) gel electrophoresis, confirming apoptotic cell death. nih.gov This process is often mediated by the activation of caspases, a family of cysteine proteases central to the apoptotic cascade. For example, Benzophenone-3 has been shown to induce the mitochondrial apoptosis pathway by increasing the active forms of caspase-3 and caspase-9 and inducing pro-apoptotic proteins like Bax and Bak. nih.gov

Identification of Potential Molecular Targets and Signaling Pathways

The anticancer activity of benzophenone analogues is linked to their ability to modulate specific molecular targets and signaling pathways involved in cell cycle regulation and proliferation.

One key identified target is cyclin E, a critical regulator of the G1/S transition phase of the cell cycle. Certain benzophenone derivatives have been found to induce cell cycle arrest at the G1/S checkpoint in MCF-7 breast cancer cells by inhibiting the expression of cyclin E. scielo.brscielo.br This inhibition prevents the cells from entering the DNA synthesis (S) phase, thereby halting proliferation. scielo.br

Furthermore, research into sulfonyl-containing compounds, a class that includes 3-(Methylsulfonyl)benzophenone, suggests that the sulfonyl group is a bioactive entity that can affect various metabolic and signaling pathways. frontiersin.orgdoaj.org While specific targets for many derivatives are still under investigation, potential mechanisms include the modulation of the unfolded protein response, epigenetic modifications via histone methyltransferases, and the inhibition of antioxidant defenses through enzymes like thioredoxin reductase. frontiersin.org Some benzophenone derivatives have also been found to induce apoptosis by altering the expression of genes and proteins in the Bcl-2 family, which are crucial regulators of the mitochondrial apoptotic pathway. mdpi.com

Anti-inflammatory Properties and Immunomodulatory Effects

In addition to their anticancer potential, benzophenone and its derivatives, particularly those containing a methylsulfonylphenyl group, are recognized for their potent anti-inflammatory activities. scielo.brresearchgate.netnih.govnih.gov This dual activity makes them promising candidates for further drug development.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org The ability to inhibit these cytokines is a key mechanism for many anti-inflammatory drugs. mdedge.complos.org Research has shown that certain nitrogen-containing benzophenone analogues are effective inhibitors of both TNF-α and IL-6. mdpi.com

Studies evaluating a series of these analogues demonstrated promising activity, with some compounds exhibiting excellent inhibition of IL-6 (up to 97%) and significant inhibition of TNF-α (up to 54%). This suggests that the benzophenone scaffold can be effectively modified to target the signaling pathways that lead to the production of these key inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net

Benzophenone derivatives have been identified as potent COX inhibitors. scielo.brresearchgate.net Notably, compounds containing a 4-methylsulfonylphenyl group, an isomer of the moiety in this compound, are characteristic of a class of highly selective COX-2 inhibitors, such as Rofecoxib. nih.govacs.org The methylsulfonyl (SO2Me) group plays a crucial role in this selectivity, as it can insert into a secondary pocket present in the active site of the COX-2 enzyme but not in COX-1. nih.gov

Research on various 4-methylsulfonylphenyl derivatives has confirmed their preferential inhibition of COX-2 over COX-1. nih.govresearchgate.net For example, certain novel derivatives have shown high COX-2 selectivity indices (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. nih.govnih.govresearchgate.net Some benzophenone analogues have also been shown to selectively inhibit either COX-1 or COX-2, demonstrating that the substitution pattern on the benzophenone core can be tailored to achieve specific inhibition profiles. scielo.brscielo.br This selective inhibition of COX-2 is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. acs.org Molecular docking studies have further elucidated the interactions between benzophenone derivatives and the active sites of COX enzymes, supporting their potential as effective anti-inflammatory agents. mdpi.com

Antimicrobial and Antifungal Evaluations of this compound and Its Derivatives

Research into the antimicrobial and antifungal properties of benzophenone derivatives has revealed a range of activities against various pathogens. These studies are crucial in the search for new agents to combat infectious diseases.

Activity against Phytopathogenic Fungi

While specific studies focusing solely on this compound's activity against phytopathogenic fungi are not extensively detailed in the provided research, the broader class of benzophenone derivatives has shown potential in this area. Natural benzophenones, for instance, have been identified as potential antifungal agents. Secondary metabolites from various plants and microbes, which include benzophenone-related structures, are known to possess fungicidal properties, making them a source for new bio-pesticides. These natural compounds are often biodegradable, offering a potentially more sustainable approach to managing plant diseases caused by fungi. The investigation into synthetic derivatives is an active area of research to identify compounds with enhanced and broad-spectrum antifungal effects for plant disease management.

Antibacterial and Antiviral Efficacy

Derivatives of benzophenone have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains. For example, a series of novel benzophenone-fused azetidinone analogues were synthesized and tested for their antimicrobial properties. Several of these compounds demonstrated significant inhibition against the tested strains when compared to standard drugs like Ketoconazole, Chloramphenicol, and Amoxicillin.

In another study, novel benzophenone-derived 1,2,3-triazoles were synthesized and showed promising antimicrobial activity. The in vitro evaluation of these compounds against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans revealed that some of the synthesized compounds exhibited notable activity. Specifically, certain derivatives showed strong inhibitory effects against all tested strains except for E. coli, which displayed some resistance.

The antimicrobial activity of these benzophenone derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Table 1: Antimicrobial Activity of Selected Benzophenone Derivatives

Compound/Extract Target Organism MIC (µg/mL) MBC/MFC (µg/mL)
Pericarp Hexane Extract (PHE) of Garcinia brasiliensis Staphylococcus aureus 4.0 -
Pericarp Hexane Extract (PHE) of Garcinia brasiliensis Bacillus cereus 2.4 -
Seed Ethanol (B145695) Extract (SEE) of Garcinia brasiliensis Staphylococcus aureus 10.0 -
Seed Ethanol Extract (SEE) of Garcinia brasiliensis Bacillus cereus 12.6 -
7-epiclusianone Staphylococcus aureus 1.2 0.6
Guttiferone-A Bacillus cereus 2.4 2.4
Benzophenone-derived 1,2,3-triazoles (Compound 3a) Candida albicans 15.63 -
Benzophenone-derived 1,2,3-triazoles (Compound 3b) Candida albicans 15.63 -
Benzophenone-derived 1,2,3-triazoles (Compound 3c) Candida albicans 15.63 -

Data sourced from multiple studies.

Herbicidal Activities and Plant Growth Regulation

The structural motif of this compound is found in a class of herbicides that act by inhibiting specific plant enzymes. This has led to the development of several commercial herbicides for broadleaf weed control.

Inhibition of Plant-Specific Enzymes (e.g., 4-Hydroxyphenylpyruvate Dioxygenase - HPPD)

A significant application of compounds structurally related to this compound is in the development of herbicides that inhibit the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). HPPD is a key enzyme in the biochemical pathway that synthesizes plastoquinone (B1678516) and tocopherols (B72186) in plants. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in the biosynthesis of carotenoids. Carotenoids protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, these herbicides prevent the formation of carotenoids, leading to the bleaching of new plant growth and eventual plant death.

Mesotrione, a well-known HPPD-inhibiting herbicide, contains a 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione structure, highlighting the importance of the methylsulfonyl benzoyl moiety for this activity. The administration of such compounds leads to an accumulation of 4-hydroxyphenylpyruvate, the substrate for HPPD.

The inhibitory action of these compounds on HPPD can be quite potent. For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) was found to inhibit rat liver HPPD with an IC50 of approximately 40 nM. Another analogue, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), also demonstrated potent, time-dependent inhibition of HPPD.

Table 2: Inhibition of HPPD by Benzoyl-cyclohexane-1,3-dione Derivatives

Compound Target Enzyme IC50 Rate of Inactivation (k*)
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) Rat Liver HPPD ~40 nM 9.9 +/- 2.5 x 10^-5 sec-1 nM-1

Data from a study on the inhibition of rat liver HPPD.

Other Reported Biological Activities and Therapeutic Potential

Beyond antimicrobial and herbicidal applications, derivatives of benzophenone are being investigated for their potential in other therapeutic areas, particularly in oncology, due to their ability to interact with crucial cellular enzymes.

Enzyme Inhibition Studies (e.g., Topoisomerase IIα)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication, transcription, and chromosome segregation. This makes them important targets for anticancer drugs. Some benzophenone-related structures have been explored for their ability to inhibit these enzymes.

For instance, studies on novel angular benzophenazines, which are structurally distinct from this compound but share aromatic ketone features, have shown them to be potent cytotoxic agents that can act as dual inhibitors of topoisomerase I and topoisomerase II. Similarly, certain benzoxanthone derivatives have been found to exhibit selective inhibitory activity against topoisomerase II.

While direct studies on this compound as a topoisomerase IIα inhibitor are not prominent, research on related structures provides a basis for potential future investigations. For example, altholactone (B132534) derivatives, when modified with a halogenated benzoate (B1203000) group, have shown enhanced inhibitory activity against topoisomerase IIα. Computational docking analyses have suggested that these compounds can bind to the ATPase domain of the enzyme. These findings indicate that the broader class of compounds containing benzoyl moieties warrants further exploration for their potential as enzyme inhibitors in therapeutic applications.

Antioxidant Potential Assessment

Research into the antioxidant properties of this compound and its derivatives has primarily focused on the capacity of these compounds to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). While direct studies on this compound itself are not extensively detailed in the reviewed literature, investigations into structurally related benzophenone sulfonates provide significant insights into the potential antioxidant activity of this class of compounds.

A key area of research has been the synthesis of various benzophenone esters and sulfonates to evaluate their in vitro immunosuppressive and antioxidant potential. nih.gov One study focused on the inhibition of intracellular ROS produced by serum-opsonized zymosan-stimulated polymorphonuclear leukocytes (PMNs). nih.gov In this research, a series of benzophenone ester and sulfonate derivatives were synthesized and their ability to inhibit ROS was quantified. nih.gov

The findings revealed that several of these derivatives exhibited potent ROS inhibitory activity. nih.gov Notably, some compounds demonstrated greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov The antioxidant potential is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ROS production. A lower IC50 value indicates a higher potency.

The detailed results for the most potent benzophenone sulfonate and ester derivatives from this study are presented below.

Table 1: In Vitro ROS Inhibition by Benzophenone Derivatives

Compound ID R Group (Substitution on 4-hydroxybenzophenone) IC50 (µg/mL) ± SEM
2 4-Nitrobenzenesulfonyl 1.9 ± 0.5
5 3,4-Dichlorobenzoyl 2.2 ± 0.9
6 4-Chlorobenzoyl 1.8 ± 0.3
8 2,4-Dichlorobenzoyl 1.0 ± 0.1
10 2-Nitrobenzoyl 1.9 ± 0.4
13 4-Methylbenzenesulfonyl 1.7 ± 0.3
16 4-Bromobenzoyl 1.9 ± 0.2

| Ibuprofen | (Standard) | 2.5 ± 0.6 |

Data sourced from scientific literature. nih.gov

From the data, it is evident that several synthetic derivatives possess significant ROS inhibitory capabilities. For instance, compound 8 (2,4-dichlorobenzoyl derivative) showed the highest potency with an IC50 value of 1.0 ± 0.1 µg/mL. nih.gov Furthermore, compounds with sulfonate moieties, such as compound 2 (4-nitrobenzenesulfonyl derivative) and compound 13 (4-methylbenzenesulfonyl derivative), also displayed strong antioxidant activity with IC50 values of 1.9 ± 0.5 µg/mL and 1.7 ± 0.3 µg/mL, respectively. nih.gov These findings suggest that the presence of a sulfonyl group, a key feature of this compound, is compatible with potent antioxidant activity within the benzophenone scaffold.

In addition to direct ROS inhibition, other studies have explored the broader antioxidant potential of novel synthetic benzophenone analogues. For example, research on benzophenones containing a 1,3-thiazol moiety has highlighted their ability to decrease ROS production generated by tert-butyl hydroperoxide (tBHP) in cell lines. nih.govresearchgate.netresearchgate.net While these are structurally different from this compound, they contribute to the understanding that the benzophenone core is a viable scaffold for the development of antioxidant agents. nih.govresearchgate.netresearchgate.net

The collective research underscores the potential of benzophenone derivatives, including those with sulfonyl groups, as effective antioxidants. The structure-activity relationship data from these studies, particularly the potent ROS inhibition by benzophenone sulfonates, provides a strong rationale for the continued investigation of this compound and its analogues as potential agents for mitigating oxidative stress.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Methylsulfonyl Benzophenone Derivatives

Elucidation of Pharmacophores and Crucial Structural Motifs for Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzophenone (B1666685) derivatives, the core pharmacophoric features generally consist of the two aryl rings and the central carbonyl group, which together form a conjugated system. nih.gov

The key structural motifs essential for the activity of benzophenone derivatives vary depending on the therapeutic target:

Anticancer Activity: For antitumor properties, groups such as 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenyl have been identified as important. nih.gov

Anti-inflammatory Activity: The presence of a chloro moiety at the meta position has been shown to result in effective anti-inflammatory activity. nih.gov

Antimicrobial Activity: The integration of heterocyclic moieties like 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine into the benzophenone framework can confer significant antimicrobial properties. nih.gov

Anti-HIV Activity: For activity as non-nucleoside HIV-1 reverse transcriptase inhibitors, substituting one of the phenyl rings with a bulky naphthyl ring has proven to be a successful strategy. nih.gov

In the context of 3-(Methylsulfonyl)benzophenone, the crucial motifs are the benzophenone core and the methylsulfonyl group at the 3-position. The sulfonyl group is a key feature, capable of acting as a hydrogen bond acceptor, which can significantly influence the molecule's interaction with biological targets.

Impact of Substituent Position and Chemical Nature on Biological Potency

The biological potency of benzophenone derivatives is profoundly influenced by the position and chemical nature of substituents on the aromatic rings. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in efficacy and selectivity.

For instance, in the development of anti-inflammatory agents, it was found that compounds with chloro and methyl substituents at the para position of the phenyl rings exhibited more potent activity compared to other substitution patterns. nih.gov In another study focusing on novel benzophenone derivatives with a thiazole (B1198619) nucleus, the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a methoxy (B1213986) group at the C4′ position were strongly correlated with the inhibition of prostaglandin (B15479496) production, a key process in inflammation. nih.gov

Lipophilicity is another critical factor, particularly for inhibitors of P-glycoprotein (P-gp), a transporter involved in multidrug resistance. While lipophilicity plays a dominant role in the activity of these inhibitors, SAR studies aim to balance this property with others to achieve optimal potency and drug-like characteristics. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Benzophenone Derivatives

Biological ActivityFavorable Substituent/MotifPositionReference
Anti-inflammatoryChloro groupmeta nih.gov
Anti-inflammatoryChloro and Methyl groupspara nih.gov
Anti-inflammatory4-phenyl-2-hydrazinothiazole- nih.gov
Anti-HIVNaphthyl ringB-ring substituent nih.gov
Anticancer3-hydroxy-4-methoxyphenyl- nih.gov
Anticancer3,4,5-trimethoxyphenyl- nih.gov

Ligand Efficiency and Lipophilic Efficiency Profiling in Drug Design

In modern drug design, potency alone is not a sufficient metric for a promising drug candidate. Efficiency metrics, such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), are employed to evaluate the quality of compounds by normalizing potency for molecular size and lipophilicity. researchgate.netnih.gov

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. wikipedia.org It helps in identifying small, efficient fragments that can be optimized into potent, drug-like leads. taylorandfrancis.com The formula for LE is:

LE = 1.4(−log IC₅₀) / N (where N is the number of non-hydrogen atoms) wikipedia.org

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is a valuable tool for optimizing lead compounds to achieve good in vivo performance by increasing potency without a concurrent increase in lipophilicity. nih.gov The formula for LipE is:

LipE = pIC₅₀ − logP wikipedia.org

A study on benzophenone-type inhibitors of P-glycoprotein demonstrated the application of these metrics. nih.gov It was observed that smaller ligands, such as an N-propyl derivative, exhibited higher LE values compared to larger dimeric structures. nih.gov However, despite the importance of lipophilicity for P-gp inhibition, all the investigated benzophenone derivatives showed LipE values below the generally accepted threshold for promising drug candidates, highlighting the challenge of optimizing these two competing properties. nih.gov

Table 2: Ligand and Lipophilic Efficiency of Selected Benzophenone P-gp Inhibitors

CompoundHeavy Atom CountpIC₅₀clogPLigand Efficiency (LE)Lipophilic Efficiency (LipE)
N-propyl derivative 20 245.984.880.351.10
Piperidine analogue 12 255.924.960.330.96
Dimer 23 589.406.320.233.08
Dimer 24 719.0515.090.18-6.04
(Data sourced from Jabeen et al., 2013) nih.gov

Predictive Modeling for Bioactivity using QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of compounds based on their molecular structures and physicochemical properties. nih.gov These models are instrumental in understanding which molecular descriptors are crucial for activity, thereby guiding the design of new, more potent compounds without the immediate need for synthesis and testing. nih.gov

A QSAR analysis performed on a series of benzophenone derivatives to evaluate their antimalarial activity identified a positive correlation between the dipole moment of the compounds and their biological activity. nih.gov This finding suggests that increased polarity in the benzophenone derivatives leads to higher antimalarial potency. nih.gov Such insights are invaluable for the rational design of new drug candidates.

Methodologies like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed three-dimensional insights. These methods help to map out regions where steric, electronic, and hydrogen-bonding properties of a molecule can be modified to enhance its interaction with a biological target and improve its activity. mdpi.com

Molecular Docking and Dynamics Simulations for Target Binding Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a ligand binds to its target protein at the molecular level. These methods have been applied to benzophenone derivatives to elucidate their binding mechanisms with various enzymes and receptors. scielo.brresearchgate.netmdpi.com

Docking studies provide detailed information about the specific interactions between a ligand and the amino acid residues in the active site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for binding affinity and selectivity.

For example, molecular modeling of aminobenzophenone inhibitors of p38 MAP kinase proposed a key hydrogen bond between the carbonyl group of the benzophenone scaffold and the backbone NH of the amino acid Met-109 in the enzyme's active site. drugbank.com In another study, docking of benzophenone derivatives into the active site of cyclooxygenase-2 (COX-2) revealed hydrogen bonding with residues such as Arg-120 and Tyr-355, which are known to be important for the binding of COX inhibitors. mdpi.comnih.gov

Table 3: Key Ligand-Protein Interactions for Benzophenone Derivatives

Target ProteinKey Interacting ResiduesType of InteractionReference
p38 MAP KinaseMet-109Hydrogen Bond (Carbonyl O) drugbank.com
Cyclooxygenase-2 (COX-2)Arg-120, Tyr-355Hydrogen Bond mdpi.comnih.gov
H3-Receptor-(Not specified) researchgate.net

Beyond identifying individual interactions, docking simulations can predict the most stable binding pose or conformation of a ligand within the protein's binding pocket. This information is crucial for understanding the basis of a compound's activity and for designing derivatives with improved affinity.

The proposed binding model for the p38 MAP kinase inhibitors places one of the benzophenone's aromatic rings (ring A) within a key hydrophobic pocket of the enzyme, a position stabilized by the aforementioned hydrogen bond. drugbank.com For COX-2 inhibitors, simulations show the benzophenone derivatives fitting snugly into the enzyme's active pocket, adopting a conformation that maximizes favorable interactions. mdpi.com These preferential binding modes and active conformations serve as a structural blueprint for the rational design of new inhibitors with enhanced potency and selectivity.

Toxicological and Environmental Impact Assessments of Methylsulfonylated Benzophenones

In Vitro and In Vivo Toxicity Evaluations

Cytotoxicity in Non-Target Cells

No specific studies detailing the cytotoxic effects of 3-(Methylsulfonyl)benzophenone on non-target cells have been identified in the available literature. Research in this area would be crucial to understanding the compound's potential impact at a cellular level on organisms unintentionally exposed to it.

Potential for Endocrine Disrupting Properties

There is no publicly available research investigating the potential for this compound to exhibit endocrine-disrupting properties. Studies are needed to determine if this compound interacts with hormone receptors or disrupts normal endocrine function.

Reproductive Toxicity Studies in Animal Models

No reproductive toxicity studies for this compound in any animal models were found in a review of the scientific literature. Such studies are essential for assessing the potential risks to the reproductive health of wildlife and humans.

Environmental Fate and Biodegradability Considerations

Information regarding the environmental fate and biodegradability of this compound is not present in the accessible scientific literature.

Investigation of Structure-Biodegradability Relationships (SBR)

While structure-biodegradability relationships have been investigated for other benzophenone (B1666685) derivatives, no specific studies focusing on this compound were identified. Research into the SBR of this compound would provide insight into its persistence and potential for bioaccumulation in the environment.

Neurotoxicity Research and Impact on Neurological Pathways**

There is a lack of available research on the neurotoxic potential of this compound and its possible impacts on neurological pathways. Investigations are required to ascertain whether this compound poses a risk to the nervous systems of various organisms.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.

Detailed Research Findings

A thorough search of scientific databases and public records did not yield any detailed research findings concerning the toxicological or environmental impact of this compound. The information available for other benzophenone compounds cannot be extrapolated to this specific chemical without dedicated study. Therefore, all sections of this assessment framework remain unaddressed by current research.

Effects on Neuronal Cells and Retinoid X Receptor Signaling

Detailed research findings and data tables regarding the effects of this compound on neuronal cells and its interaction with the Retinoid X Receptor signaling pathway are not available in the current body of scientific literature.

Future Research Directions and Therapeutic Potential of 3 Methylsulfonyl Benzophenone

Design and Synthesis of Novel Analogues with Enhanced Selectivity and Efficacy

The development of novel analogues based on a lead compound like 3-(Methylsulfonyl)benzophenone is a cornerstone of modern drug discovery. The primary goal is to systematically modify the core structure to enhance its binding affinity for a specific biological target, improve its efficacy, and minimize off-target effects. Researchers employ various strategies, such as molecular hybridization, to design and synthesize new benzophenone (B1666685) derivatives. nih.gov This involves combining the benzophenone scaffold with other pharmacologically active moieties, such as heterocyclic rings, to create hybrid molecules with potentially synergistic or novel activities.

For instance, studies have focused on synthesizing benzophenone derivatives incorporating thiazole (B1198619) and 1,2,3-triazole nuclei. nih.govjmaterenvironsci.com These synthetic efforts have yielded compounds with significant anti-inflammatory and antimicrobial properties. nih.govjmaterenvironsci.com The design process is often guided by computational methods like molecular docking, which can predict how well a designed molecule will bind to a target enzyme, such as cyclooxygenase (COX), a key player in inflammation. nih.govmdpi.com By analyzing the structure-activity relationships (SAR) of these new analogues, chemists can identify which structural modifications are crucial for biological activity. For example, research has shown that the specific placement of substituents on the benzophenone rings is strongly related to the inhibition of prostaglandin (B15479496) production, a key mechanism in anti-inflammatory action. mdpi.com

Table 1: Examples of Synthesized Benzophenone Analogues and Their Investigated Activities
Analogue ClassCore ModificationInvestigated ActivityReference
Thiazole DerivativesIncorporation of a thiazole heterocyclic nucleusAnti-inflammatory (inhibition of edema and neutrophil recruitment) nih.govmdpi.com
1,2,3-Triazole DerivativesAddition of a 1,2,3-triazole scaffold via click chemistryAntimicrobial (antibacterial and antifungal) jmaterenvironsci.com
Benzophenone-tetraamidesSynthesis of tetraamide structures with a benzophenone coreAntimicrobial (active against antibiotic-resistant bacteria) nih.gov
4-AminobenzophenonesPresence of an amino group on one of the phenyl ringsAnti-inflammatory (inhibition of pro-inflammatory cytokines) nih.gov

Advanced Mechanistic Studies and Comprehensive Target Identification

While phenotypic screens can identify compounds with desirable biological effects, a deep understanding of their mechanism of action (MoA) and specific molecular targets is crucial for advancing them into clinical trials. nih.gov For derivatives of this compound, future research must focus on elucidating the precise pathways they modulate. Target identification, the process of finding the specific molecule (e.g., a protein or enzyme) that a drug interacts with, is a critical step. nih.govnih.gov

Modern chemical proteomics offers powerful tools for this purpose. mdpi.com Techniques such as affinity purification coupled with mass spectrometry can be used to "pull out" the binding partners of a drug from a complex cellular mixture, thereby identifying its direct targets. mdpi.com Interestingly, the benzophenone moiety itself can be exploited in this process. Benzophenones are photoreactive, meaning they can form a covalent bond with nearby molecules when exposed to UV light. nih.gov This property allows for the design of chemical probes that can be used to permanently "tag" and subsequently identify their molecular targets within a cell. nih.gov

Initial studies on some benzophenone analogues suggest they may act by inhibiting the cyclooxygenase (COX) enzymes, which would explain their anti-inflammatory properties. nih.gov However, comprehensive target deconvolution studies are needed to create a complete profile of the on-target and potential off-target interactions for each promising analogue, ensuring a better prediction of both its efficacy and potential side effects.

Potential Applications in Drug Discovery and Development

The benzophenone scaffold is a versatile and privileged structure in drug discovery, with derivatives being explored for a multitude of therapeutic applications. nih.govnih.govrsc.org The development of analogues from this compound could lead to new treatments for a variety of diseases.

Key potential applications include:

Anti-inflammatory Agents: Given the demonstrated ability of some benzophenone derivatives to inhibit both prostaglandin production and neutrophil recruitment, they represent promising leads for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com These compounds could offer a more effective mechanism of action compared to traditional NSAIDs. mdpi.com

Antimicrobial Drugs: The emergence of multi-drug resistant bacteria is a major public health crisis. jmaterenvironsci.com Research has shown that benzophenone derivatives, particularly those incorporating triazole rings, exhibit potent activity against both bacteria and fungi, making them valuable candidates for the development of new antimicrobial agents. jmaterenvironsci.com

Anticancer Therapeutics: The benzophenone motif is found in compounds with demonstrated anticancer activity. nih.gov Farnesyltransferase, a potential target for anticancer drugs, has been shown to be inhibited by certain benzophenone-containing molecules. nih.gov Further screening and optimization of this compound analogues against cancer cell lines and specific oncology targets is a promising avenue of research.

Antiviral Agents: The broad biological activity of benzophenones includes antiviral properties, and they have been investigated for activity against viruses such as HIV. nih.gov

The rich chemistry of the benzophenone core allows for extensive modification, enabling chemists to generate large libraries of related compounds for screening against various diseases, thereby increasing the probability of discovering novel and effective medicines. rsc.org

Addressing Environmental and Human Health Safety Concerns for Responsible Development

While the therapeutic potential is significant, the development of new benzophenone-based drugs must proceed with a thorough evaluation of their environmental and human health safety profiles. Experience with other benzophenone derivatives, particularly benzophenone-3 (BP-3, or oxybenzone) used widely in sunscreens, has highlighted potential risks that require careful consideration. nih.govepa.gov

Benzophenones have been identified as emerging environmental contaminants. nih.gov They can be persistent in the environment, bioaccumulate in organisms, and have been detected in water sources, wildlife, and human fluids. nih.govsafecosmetics.org A primary concern is their potential as endocrine-disrupting chemicals (EDCs). nih.govdtu.dk Studies on BP-3 have shown it can possess estrogenic and anti-androgenic activity, raising concerns about its impact on reproductive health. dtu.dk Furthermore, some benzophenones are toxic to aquatic organisms, with BP-3 being notoriously linked to coral reef bleaching. epa.govnih.gov

Table 2: Summary of Potential Safety Concerns Associated with the Benzophenone Class
Area of ConcernDescriptionKey Findings from Related Compounds (e.g., BP-3)Reference
Human HealthPotential for endocrine disruption, reproductive toxicity, and neurotoxicity.Studies link some benzophenones to altered hormone levels, uterine fibroids, and endometriosis. Concerns have been raised for use by pregnant women and children. nih.govdtu.dknih.gov
Environmental ImpactPersistence, bioaccumulation, and toxicity to aquatic ecosystems.Detected in rivers, lakes, and seawater. Linked to coral reef bleaching and toxic effects in fish. epa.govnih.gov
Regulatory ScrutinyIncreased evaluation by international safety agencies.European regulatory bodies have restricted the maximum concentration of BP-3 in cosmetic products due to safety concerns. dtu.dkeuropa.eu

Therefore, a responsible development program for any new therapeutic agent based on this compound must include early and comprehensive safety assessments. This involves not only standard preclinical toxicology studies but also specific assays for endocrine disruption potential and environmental fate and toxicity. By integrating these safety evaluations early in the design and development process, researchers can select and advance candidates that possess both high therapeutic efficacy and a favorable safety profile for human health and the environment.

Q & A

Q. Basic

  • Single-Crystal X-ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., 58.84° in methyl-substituted benzophenones) and hydrogen-bonding networks (C–H···O, O–H···O) stabilizing crystal lattices .
  • NMR/IR Spectroscopy : Confirms sulfonyl group presence (S=O stretching at ~1150–1300 cm⁻¹ in IR) and substituent positions via chemical shifts (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm in ¹H NMR) .

How can researchers resolve contradictions in reported LogKow values for benzophenone derivatives?

Advanced
Discrepancies in LogKow (e.g., 2.20–7.29 for hydroxy/methoxy-substituted benzophenones) arise from experimental methods (shake-flask vs. HPLC) vs. computational predictions (CLogP). Validate experimental conditions (pH, temperature) and cross-reference with chromatographic retention times to improve accuracy. Statistical analysis (e.g., QSAR models) can reconcile outliers .

What safety protocols are essential when handling sulfonyl-containing benzophenones?

Q. Basic

  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Store in dry, locked environments to avoid moisture-induced degradation.
  • Collect spills with inert absorbents and dispose via hazardous waste channels .

How can crystal packing of sulfonyl benzophenones be optimized for material science applications?

Advanced
Crystal engineering strategies include:

  • Substituent Positioning : Electron-withdrawing sulfonyl groups enhance dipole interactions.
  • Hydrogen-Bond Design : Introduce hydroxyl or methoxy groups to form O–H···O or C–H···O networks, as seen in benzophenones with 64.22° interplanar angles .

How is HPLC used to assess the purity of sulfonyl benzophenones?

Q. Basic

  • Column : C18 reverse-phase with acetonitrile/water mobile phases.
  • Reference Standards : Compare retention times with authenticated samples (e.g., benzophenone-3, BP3) .
  • Detection : UV absorbance at 254 nm for sulfonyl chromophores.

How does the sulfonyl group influence pharmacokinetics in drug design?

Q. Advanced

  • Bioavailability : Sulfonyl groups enhance solubility via hydrogen bonding but may reduce membrane permeability.
  • Metabolism : Sulfonamides resist cytochrome P450 oxidation, prolonging half-life. Structure-activity relationships (SAR) for anti-inflammatory or antifungal activity depend on substituent electronic effects .

What environmental precautions apply to sulfonyl benzophenones?

Q. Basic

  • Avoid aqueous release due to potential bioaccumulation.
  • Degradation studies under UV/ozone can assess photostability and byproduct toxicity .

How to design QSAR models using LogKow and electronic parameters for sulfonyl benzophenones?

Q. Advanced

  • Descriptors : Include LogKow (lipophilicity), Hammett σ (electron-withdrawing capacity of -SO₂CH₃), and molar refractivity.
  • Regression Analysis : Correlate descriptors with bioactivity (e.g., IC₅₀ for enzyme inhibition). Validate models using leave-one-out cross-validation .

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